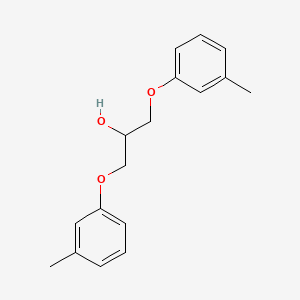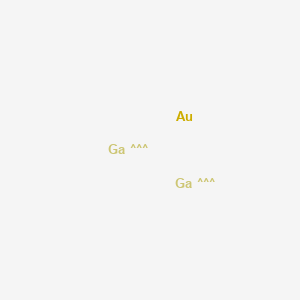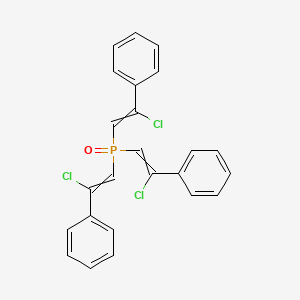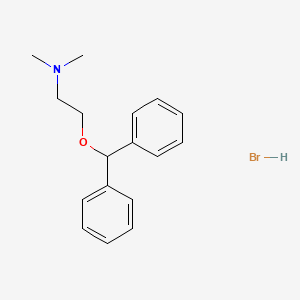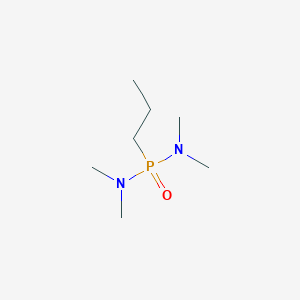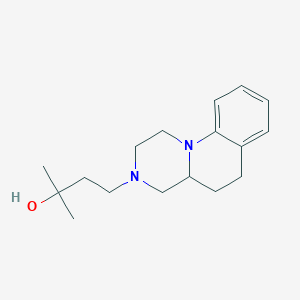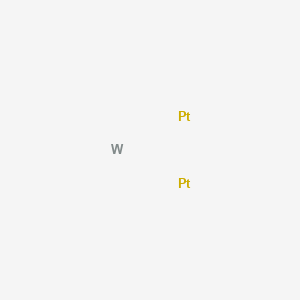
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is an organic compound with a unique structure characterized by the presence of two methyl groups attached to a dihydrophenanthrene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene typically involves the hydrogenation of phenanthrene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 9,10-dimethylphenanthrene using a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and reaction monitoring systems ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of 9,10-dimethylphenanthrene-9,10-dione.
Reduction: Formation of 9,10-dimethyl-9,10-dihydroanthracene.
Substitution: Introduction of bromine or other substituents at specific positions on the phenanthrene ring.
Wissenschaftliche Forschungsanwendungen
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid
- (9S,10S)-9-(S-glutathionyl)-10-hydroxy-9,10-dihydrophenanthrene
- trans-(+)-(9S,10S)-decahydro-4-quinolone
Uniqueness
(9S,10S)-9,10-Dimethyl-9,10-dihydrophenanthrene is unique due to its specific stereochemistry and the presence of two methyl groups on the dihydrophenanthrene core. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
22140-65-4 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
(9S,10S)-9,10-dimethyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C16H16/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-12H,1-2H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
MSTIFTQHERUMRN-RYUDHWBXSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C2=CC=CC=C2C3=CC=CC=C13)C |
Kanonische SMILES |
CC1C(C2=CC=CC=C2C3=CC=CC=C13)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


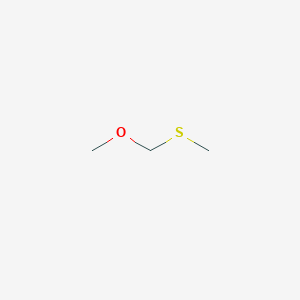
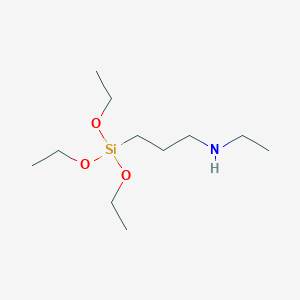
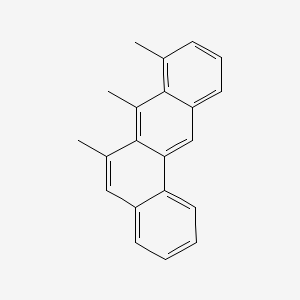
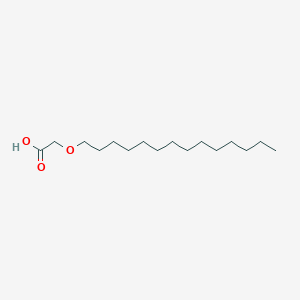
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
